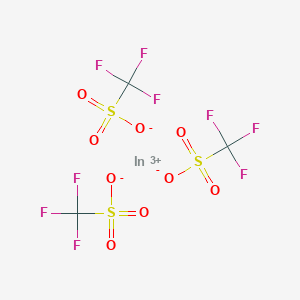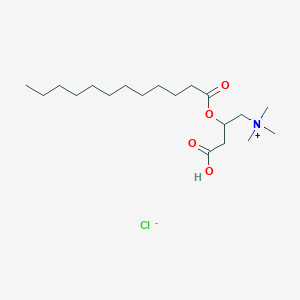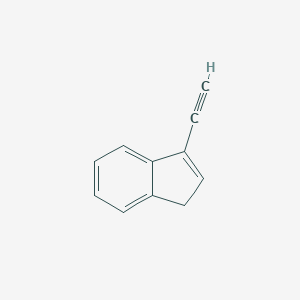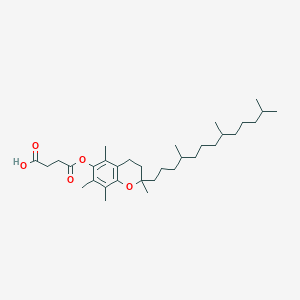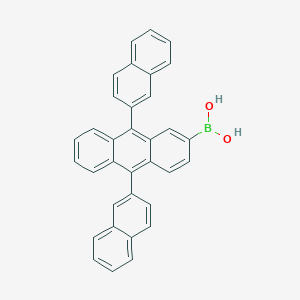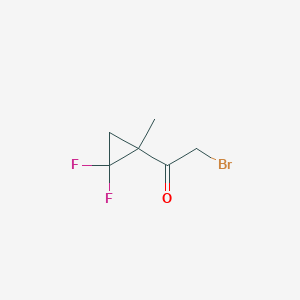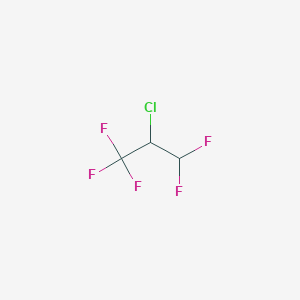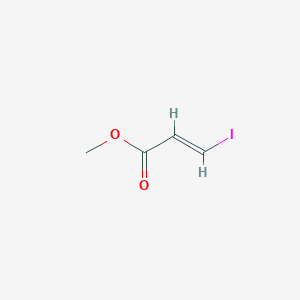
(E)-methyl 3-iodoacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(E)-Methyl 3-iodoacrylate, also known as methyl (E)-3-iodoprop-2-enoate, is an organic compound with the molecular formula C4H5IO2. It is a derivative of acrylic acid where the hydrogen atom on the third carbon is replaced by an iodine atom. This compound is known for its utility in various chemical reactions, particularly in organic synthesis and as a building block in the preparation of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: (E)-Methyl 3-iodoacrylate can be synthesized through several methods. One common method involves the iodination of methyl acrylate. This process typically uses iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions to achieve the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the production from laboratory to industrial scale .
化学反応の分析
Types of Reactions: (E)-Methyl 3-iodoacrylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It participates in palladium-catalyzed coupling reactions like the Heck, Suzuki, and Sonogashira couplings, forming carbon-carbon bonds with other organic molecules.
Reduction Reactions: The compound can be reduced to the corresponding alkene or alkane using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Coupling: Palladium catalysts, bases like triethylamine, and solvents such as tetrahydrofuran or dimethylformamide.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Various substituted acrylates depending on the nucleophile used.
Coupling: Complex organic molecules with extended carbon chains.
Reduction: Alkenes or alkanes derived from the original acrylate structure.
科学的研究の応用
(E)-Methyl 3-iodoacrylate is utilized in numerous scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules through various coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into new drug candidates often involves this compound as a precursor for synthesizing compounds with therapeutic potential.
Industry: It is employed in the production of specialty chemicals, polymers, and materials with specific properties for industrial applications.
作用機序
The mechanism by which (E)-methyl 3-iodoacrylate exerts its effects depends on the specific reaction it undergoes. In coupling reactions, the iodine atom acts as a leaving group, allowing the formation of new carbon-carbon bonds. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, enabling the coupling process. In substitution reactions, the iodine atom is replaced by a nucleophile, forming a new bond with the carbon atom .
類似化合物との比較
Methyl acrylate: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
Ethyl (E)-3-iodoacrylate: Similar structure but with an ethyl ester group instead of a methyl ester, which can influence its reactivity and solubility.
Methyl (Z)-3-iodoacrylate: The Z-isomer of the compound, which has different spatial arrangement and potentially different reactivity.
Uniqueness: (E)-Methyl 3-iodoacrylate is unique due to its iodine atom, which makes it highly reactive in various chemical reactions. This reactivity allows for the efficient synthesis of complex molecules, making it a valuable tool in organic synthesis .
特性
CAS番号 |
6213-88-3 |
|---|---|
分子式 |
C4H5IO2 |
分子量 |
211.99 g/mol |
IUPAC名 |
methyl 3-iodoprop-2-enoate |
InChI |
InChI=1S/C4H5IO2/c1-7-4(6)2-3-5/h2-3H,1H3 |
InChIキー |
SUQXOFVGKSUSSM-UHFFFAOYSA-N |
SMILES |
COC(=O)C=CI |
異性体SMILES |
COC(=O)/C=C/I |
正規SMILES |
COC(=O)C=CI |
ピクトグラム |
Flammable; Corrosive; Irritant; Health Hazard |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


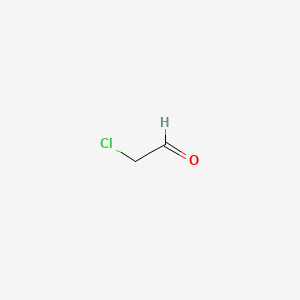

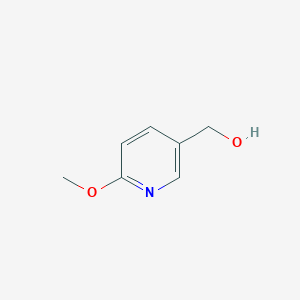
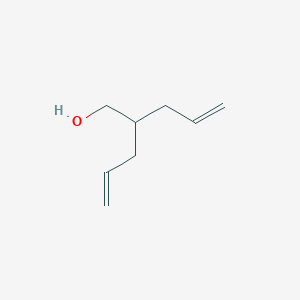
![2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate](/img/structure/B151922.png)
